N-[(E)-(4-chlorophenyl)methylidene]-4-(8-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)aniline
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Overview
Description
(E)-1-(4-CHLOROPHENYL)-N-(4-{8-METHYL-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLIN-4-YL}PHENYL)METHANIMINE is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group and a cyclopentaquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-CHLOROPHENYL)-N-(4-{8-METHYL-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLIN-4-YL}PHENYL)METHANIMINE typically involves a multi-step process. The initial step often includes the preparation of the cyclopentaquinoline core, followed by the introduction of the chlorophenyl group. The final step involves the formation of the methanimine linkage through a condensation reaction. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4-CHLOROPHENYL)-N-(4-{8-METHYL-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLIN-4-YL}PHENYL)METHANIMINE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that this compound can undergo.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration, and sulfuric acid for sulfonation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
(E)-1-(4-CHLOROPHENYL)-N-(4-{8-METHYL-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLIN-4-YL}PHENYL)METHANIMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-1-(4-CHLOROPHENYL)-N-(4-{8-METHYL-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLIN-4-YL}PHENYL)METHANIMINE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(E)-1-(4-CHLOROPHENYL)-N-(4-{8-METHYL-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLIN-4-YL}PHENYL)METHANIMINE stands out due to its unique structural features, which confer specific chemical and biological properties. Its combination of a chlorophenyl group and a cyclopentaquinoline moiety makes it distinct from other similar compounds, offering unique opportunities for research and application.
Properties
Molecular Formula |
C26H23ClN2 |
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Molecular Weight |
398.9 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-N-[4-(8-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)phenyl]methanimine |
InChI |
InChI=1S/C26H23ClN2/c1-17-5-14-25-24(15-17)22-3-2-4-23(22)26(29-25)19-8-12-21(13-9-19)28-16-18-6-10-20(27)11-7-18/h2-3,5-16,22-23,26,29H,4H2,1H3 |
InChI Key |
VPIGVRSDCDFOAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(C3C2C=CC3)C4=CC=C(C=C4)N=CC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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